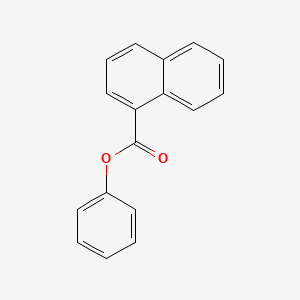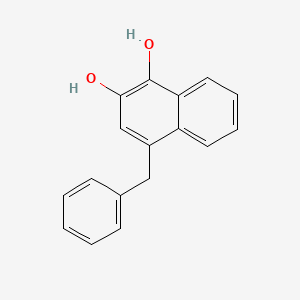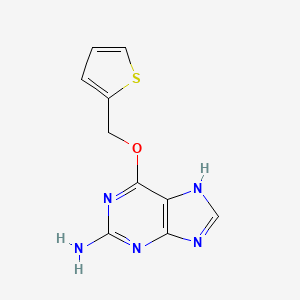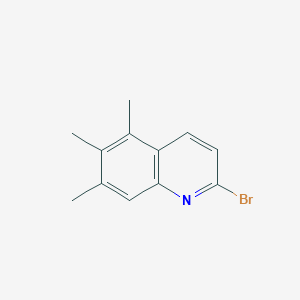![molecular formula C14H20O2Si B11863424 5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one CAS No. 918422-60-3](/img/structure/B11863424.png)
5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one is a unique organosilicon compound that has garnered interest due to its potential applications in various fields, including organic synthesis and materials science. The compound features a tetrahydropyran ring substituted with a dimethyl(phenyl)silyl group and a methyl group, making it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one typically involves the reaction of a suitable tetrahydropyran derivative with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Tetrahydropyran derivative+Dimethyl(phenyl)silyl chlorideBase5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group in the tetrahydropyran ring can be reduced to form alcohols.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of silicon-based bioactive molecules.
Industry: Used in the production of advanced materials such as silicone-based coatings and adhesives.
Mécanisme D'action
The mechanism of action of 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one involves its ability to participate in various chemical reactions due to the presence of the silyl and carbonyl groups. The silyl group can stabilize transition states and intermediates, facilitating reactions such as nucleophilic substitution and oxidation. The compound’s molecular targets and pathways depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Dimethyl(phenyl)silyl chloride: A precursor used in the synthesis of 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one.
Tetrahydropyran derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one is unique due to the combination of the silyl and tetrahydropyran moieties, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
918422-60-3 |
|---|---|
Formule moléculaire |
C14H20O2Si |
Poids moléculaire |
248.39 g/mol |
Nom IUPAC |
5-[dimethyl(phenyl)silyl]-3-methyloxan-2-one |
InChI |
InChI=1S/C14H20O2Si/c1-11-9-13(10-16-14(11)15)17(2,3)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 |
Clé InChI |
WOCLMXRESAOYMU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(COC1=O)[Si](C)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11863365.png)




![1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11863397.png)




